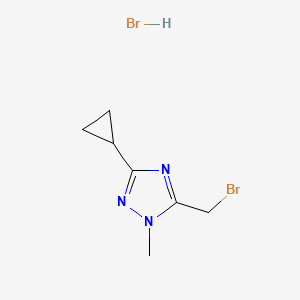
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl and a methyl group on a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the bromomethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The final step involves the formation of the hydrobromide salt by treating the compound with hydrobromic acid .
Chemical Reactions Analysis
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form brominated triazole derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives. Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions
Scientific Research Applications
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring can also interact with various biological pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide can be compared with other triazole derivatives such as:
3-(bromomethyl)-5-methylpyridine hydrobromide: Similar in having a bromomethyl group but differs in the structure of the core ring.
4-bromobenzoyl chloride: Contains a bromine atom but differs in the functional groups and overall structure.
Brompheniramine: A histamine antagonist with a bromine atom, used in medicinal applications .
Properties
Molecular Formula |
C7H11Br2N3 |
|---|---|
Molecular Weight |
296.99 g/mol |
IUPAC Name |
5-(bromomethyl)-3-cyclopropyl-1-methyl-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C7H10BrN3.BrH/c1-11-6(4-8)9-7(10-11)5-2-3-5;/h5H,2-4H2,1H3;1H |
InChI Key |
TWVZFOQOFPEMKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


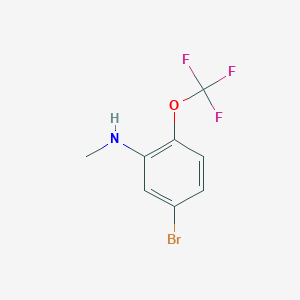
![(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13501480.png)

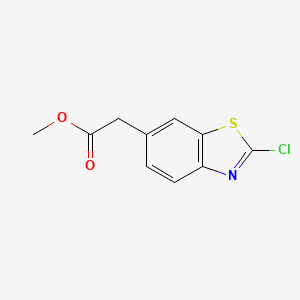

![lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)
![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)
![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)
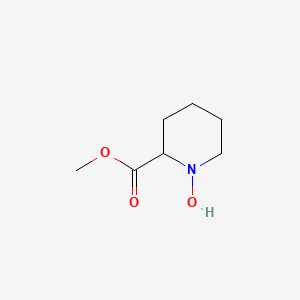

![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)
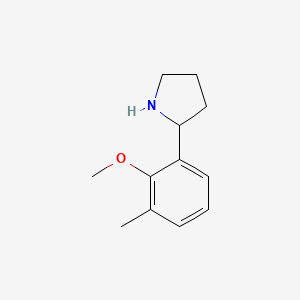
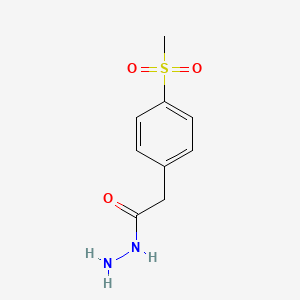
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate](/img/structure/B13501562.png)
